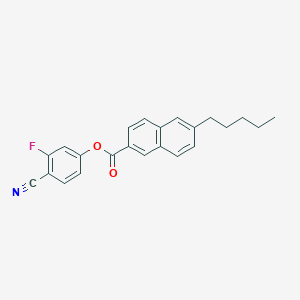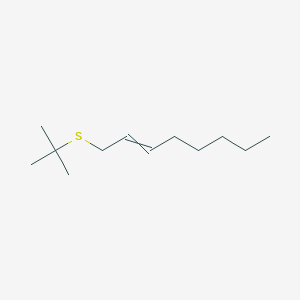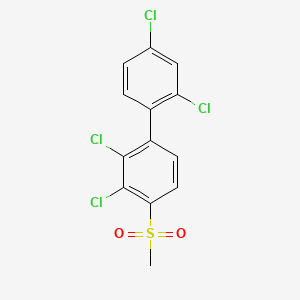![molecular formula C12H18OSi B14323913 3-[Dimethyl(phenyl)silyl]but-2-en-1-ol CAS No. 104066-57-1](/img/structure/B14323913.png)
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol is an organosilicon compound characterized by the presence of a silyl group attached to a butenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]but-2-en-1-ol typically involves the reaction of a silyl chloride with an appropriate butenol derivative in the presence of a base. For example, the reaction of dimethylphenylsilyl chloride with but-2-en-1-ol in the presence of a base like triethylamine can yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and PCC (Pyridinium chlorochromate).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group and introduce other functional groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted butenol derivatives.
Applications De Recherche Scientifique
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 3-[Dimethyl(phenyl)silyl]but-2-en-1-ol involves its interaction with various molecular targets and pathways. The silyl group can act as a protecting group for the hydroxyl functionality, allowing selective reactions to occur at other sites of the molecule. Additionally, the compound can participate in nucleophilic substitution and addition reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[Trimethylsilyl]but-2-en-1-ol
- 3-[Dimethyl(tert-butyl)silyl]but-2-en-1-ol
- 3-[Dimethyl(phenyl)silyl]prop-2-en-1-ol
Uniqueness
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol is unique due to the presence of the phenyl group attached to the silicon atom, which can influence the compound’s reactivity and stability. This structural feature distinguishes it from other silyl-protected butenol derivatives and can impart specific properties useful in various applications .
Propriétés
Numéro CAS |
104066-57-1 |
|---|---|
Formule moléculaire |
C12H18OSi |
Poids moléculaire |
206.36 g/mol |
Nom IUPAC |
3-[dimethyl(phenyl)silyl]but-2-en-1-ol |
InChI |
InChI=1S/C12H18OSi/c1-11(9-10-13)14(2,3)12-7-5-4-6-8-12/h4-9,13H,10H2,1-3H3 |
Clé InChI |
IUBPNLZRWSJMIC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO)[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)
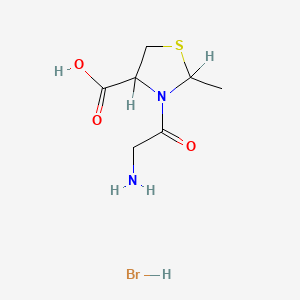

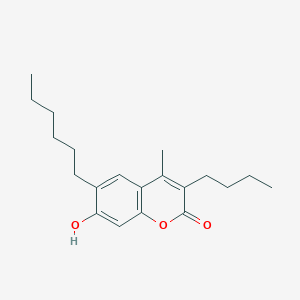
![2-[(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methoxy]ethyl acetate](/img/structure/B14323861.png)
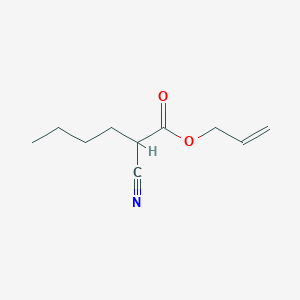
![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)
![4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14323886.png)
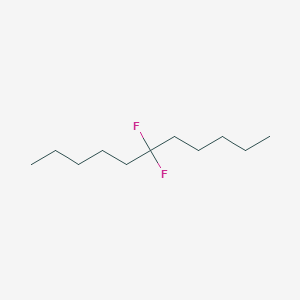
![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)
